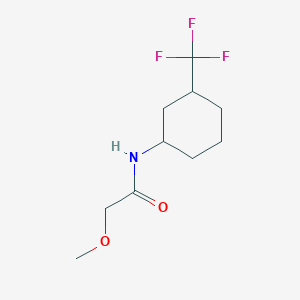
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide is an organic compound with the molecular formula C10H16F3NO2. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide typically involves the reaction of 3-(trifluoromethyl)cyclohexanone with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclohexyl ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-Methoxy-N-(3-(trifluoromethyl)benzyl)acetamide
- 2-Methoxy-N-(3-(trifluoromethyl)propyl)acetamide
Uniqueness
2-Methoxy-N-(3-(trifluoromethyl)cyclohexyl)acetamide is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with aromatic or linear alkyl groups, potentially leading to different reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H16F3NO2 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-methoxy-N-[3-(trifluoromethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H16F3NO2/c1-16-6-9(15)14-8-4-2-3-7(5-8)10(11,12)13/h7-8H,2-6H2,1H3,(H,14,15) |
Clave InChI |
CAIZCRKPCYIXKH-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NC1CCCC(C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















